5,5-dimethyl-2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]-4H-1,3-thiazole
Beschreibung
This compound is a heterocyclic organic molecule featuring a thiazole core substituted with 5,5-dimethyl groups and a piperazine-linked tetrazatricyclic system. Its structural complexity arises from the fused tetraza-tricyclo[7.4.0.0²,⁷]tridecahexaenyl moiety, which incorporates four nitrogen atoms and three fused rings. This hybrid architecture suggests applications in medicinal chemistry, particularly as a kinase inhibitor or epigenetic modulator, though its exact mechanism remains under investigation.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]-4H-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7S/c1-13-10-14(2)23-18-17(13)19-24-15(3)11-16(28(19)25-18)26-6-8-27(9-7-26)20-22-12-21(4,5)29-20/h10-11H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLUQMJQCVGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=NCC(S5)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 5,5-dimethyl-2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]-4H-1,3-thiazole typically involves multiple steps, including the formation of the thiazole ring and the introduction of the piperazine and tetrazatricyclo moieties. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]-4H-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Findings :
Bioactivity and Target Affinity: The target compound’s tetrazatricyclic system may enhance binding to kinase ATP pockets compared to simpler thiazole derivatives like 9c (). Docking studies in suggest that aryl-thiazole derivatives (e.g., 9c) exhibit moderate binding to α-glucosidase (ΔG = −8.2 kcal/mol), whereas the target compound’s fused nitrogen-rich system likely improves specificity for epigenetic targets like HDACs or PI3K/AKT pathway kinases . Aglaithioduline, a phytocompound with ~70% structural similarity to SAHA (a known HDAC inhibitor), shows comparable LogP and solubility but lacks the thiazole-piperazine motif critical for kinase interactions .
Synthetic Feasibility :
- The target compound’s synthesis likely requires multi-step protocols similar to ’s triazole-thiazole derivatives, which involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Suzuki couplings. However, the tetrazatricyclo moiety introduces steric challenges absent in simpler analogs like 9a–9e .
Structural Similarity Metrics :
- Using Tanimoto coefficients (), the target compound shares <50% similarity with 9c (thiazole-triazole) and <30% with pyrazolo-pyrimidines (). Its closest analogs are hypothetical derivatives of tetrazatricyclo-piperazine scaffolds, which are rare in public databases .
Pharmacokinetic and Toxicological Insights
Table 2: Predicted ADMET Properties
*Predicted via ProTox-II.
- Metabolic Stability : The piperazine group in the target compound may increase susceptibility to CYP450-mediated oxidation compared to pyrazolo-pyrimidines () .
- Toxicity : Unlike ZINC00027361 (), a GSK3 inhibitor with structural alerts for hepatotoxicity, the target compound lacks reactive functional groups (e.g., Michael acceptors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
